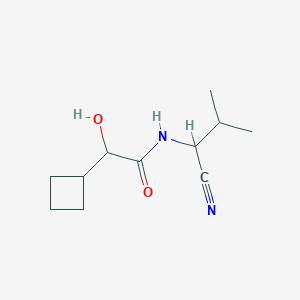
Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate, a method was developed for the synthesis of a similar compound, 4,11-dimethoxyanthra [2,3-b]furan-5,10-dione . This method was based on heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques
A study by Yavari, Alborzi, Dehghan, and Nourmohammadian (2005) detailed the synthesis of related compounds using ethyl 9,10-dihydro-9,10-dioxoanthracen-1-yl-carbamoyl-formate, highlighting techniques applicable to similar compounds like Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate (Yavari et al., 2005).
Molecular Interactions
The same study also observed a dynamic NMR effect due to restricted rotation around the bond linking the anthraquinone moiety and the heterocyclic ring system in the synthesized compounds (Yavari et al., 2005).
Potential Applications
In Dye Synthesis
this compound and similar compounds have potential applications in dye synthesis. For instance, Bojinov and Grabchev (2003) synthesized new fluorescent dyes using related compounds, indicating potential applications of this compound in this field (Bojinov & Grabchev, 2003).
In Crystal Structure Studies
Marjani (2013) studied the crystal structure of a related compound, which could provide insights into the structural characteristics of this compound (Marjani, 2013).
As Labeling Reagents in Food Analysis
Sun, You, Song, and Xia (2011) designed and synthesized a new labeling reagent for carboxylic acids, using a similar anthracene structure, for application in high-performance liquid chromatography. This suggests potential for this compound in analytical chemistry (Sun et al., 2011).
Wirkmechanismus
Mode of Action
It is known that the compound is synthesized through a process of heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases . This leads to the formation of the compound, which can then interact with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly established. The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects. More research is needed to elucidate these pathways and their implications .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes at the molecular and cellular levels, but specific details are currently lacking .
Eigenschaften
IUPAC Name |
ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-2-25-20(24)17-16(10-26-21-17)11-7-8-14-15(9-11)19(23)13-6-4-3-5-12(13)18(14)22/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRDZJPQVXPOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2449359.png)


![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)


![1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2449372.png)
![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2449376.png)
![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)